molecular formula C24H25N3O5S2 B2679493 N-(3-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-80-4

N-(3-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2679493
CAS No.: 851782-80-4
M. Wt: 499.6
InChI Key: GNLGPGUEOFEHQO-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . It also contains a pyrazole ring, a moiety found in various pharmaceutical drugs .


Molecular Structure Analysis

The compound contains several functional groups, including a methoxy group (-OCH3), a phenylsulfonyl group (-PhSO2-), and a pyrazole ring . These groups could potentially influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides, methoxyphenyl compounds, and pyrazoles each have characteristic reactions. For example, sulfonamides can undergo hydrolysis, methoxy groups can be demethylated, and pyrazoles can participate in various cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the methoxy group might increase the compound’s lipophilicity, potentially influencing its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Bioactivity Studies

A study by Gul et al. (2016) focuses on the synthesis of various benzenesulfonamides, including compounds structurally similar to N-(3-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide. The research evaluates their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives in this study have shown interesting cytotoxic activities, suggesting their potential in anti-tumor activity studies (Gul et al., 2016).

Antimicrobial Evaluation

Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. The antimicrobial activities of these new sulfone derivatives were evaluated, revealing that several derivatives exhibited significant activity, surpassing the activity of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides, for example, are often used as antibiotics that inhibit bacterial enzymes .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental studies. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential uses in medicine or other fields, and more detailed investigation of its physical and chemical properties .

Properties

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-3-33(28,29)26-20-9-7-8-19(16-20)23-17-24(18-12-14-21(32-2)15-13-18)27(25-23)34(30,31)22-10-5-4-6-11-22/h4-16,24,26H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLGPGUEOFEHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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